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Compound Name:
benzenethiol

Cat. No.: B099094

A Head-to-Head Comparison of Synthetic Routes to
Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its
synthesis has been a subject of intense research, driven by the need for efficient and scalable
production methods, particularly in the face of potential pandemics. This guide provides an
objective, data-driven comparison of prominent synthetic routes to Oseltamivir, offering a
valuable resource for strategic decision-making in chemical synthesis and process
development.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for four distinct and widely recognized
synthetic routes to Oseltamivir, allowing for a direct comparison of their efficiencies and starting
materials.
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Experimental Workflows and Methodologies

This section provides a detailed look at the experimental workflows and protocols for the key

transformations in each of the compared synthetic routes.

The Roche Synthesis from (-)-Shikimic Acid

The industrial synthesis of Oseltamivir, developed by Roche, historically starts from (-)-shikimic
acid, a natural product extracted from Chinese star anise. This route, while reliable, is
characterized by a moderate overall yield and the use of potentially hazardous azide reagents.

Experimental Workflow:

w Esterification & Ketalization |—>| Mesylation |—>| Epoxidation |—>

Azide Ring Opening |—>| Reduction & Acetylation
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Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.
Experimental Protocol: Key Step - Epoxide Formation and Azide Opening
A detailed protocol for these key steps is outlined below, based on established literature.

» Mesylation of the Diol: The esterified and ketal-protected shikimic acid derivative is treated
with methanesulfonyl chloride (MsCI) in the presence of a base like triethylamine (TEA) in a
suitable solvent such as dichloromethane (DCM) at 0 °C to room temperature. The reaction
progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is
guenched with water and the product is extracted.

o Epoxidation: The resulting mesylate is treated with a base, such as potassium carbonate
(K2CO:s), in a solvent like methanol or ethanol to induce intramolecular Williamson ether
synthesis, forming the key epoxide intermediate.

e Azide Ring Opening: The epoxide is then subjected to nucleophilic ring-opening using an
azide source, such as sodium azide (NaNs), in a polar aprotic solvent like dimethylformamide
(DMF). This reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) to
facilitate the opening of the epoxide ring, introducing the first nitrogen functionality.

Improved Synthesis from (-)-Shikimic Acid

Several academic and industrial labs have developed improved synthetic routes starting from
shikimic acid, aiming to increase the overall yield and reduce the number of steps. One such
notable synthesis achieves a significantly higher overall yield of 47% in just eight steps.[1]

Experimental Workflow:

M’ 1& 1 }—»’ Azide Su n }—»’ Hydroxyl Protection }—» Stereoselective Azide Introduction }—>’ Reduction & Acetylation }—»

Click to download full resolution via product page

Caption: An improved, higher-yield synthetic workflow from (-)-Shikimic Acid.
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Experimental Protocol: Key Step - Regioselective Azide Substitution

This improved route features a highly regioselective and stereoselective nucleophilic
substitution of a mesylate group with an azide.

 Esterification and Mesylation: (-)-Shikimic acid is first converted to its ethyl ester and then
the hydroxyl groups at the 3- and 4-positions are mesylated.

o Regioselective Azide Substitution: The dimesylate is then reacted with sodium azide in an
agueous acetone solution at 0 °C.[3] This carefully controlled reaction leads to the highly
regioselective displacement of the C-3 mesylate, yielding the corresponding azide with high
stereoselectivity.[1][3] The reaction conditions are optimized to minimize the formation of side
products.[3]

The Corey Synthesis: A Diels-Alder Approach

The synthesis developed by E.J. Corey and coworkers represents a significant departure from
the shikimic acid route, utilizing a powerful asymmetric Diels-Alder reaction to construct the
core cyclohexene ring. This route is notable for avoiding the use of hazardous azides and
starting from inexpensive, readily available materials.

Experimental Workflow:

Butadiene & Acrylic Acid Derivati }—»’ y ic Diels-Aldi }—»’ Amidation }—»

lodolactamization }—»

Functional Group Manipulations H Aziridination & Ring Opening }—»

Click to download full resolution via product page
Caption: The Corey synthesis of Oseltamivir via an asymmetric Diels-Alder reaction.
Experimental Protocol: Key Step - Asymmetric Diels-Alder Reaction
The cornerstone of the Corey synthesis is the initial enantioselective [4+2] cycloaddition.

o Catalyst Preparation: A chiral oxazaborolidine catalyst (CBS catalyst) is prepared in situ from
(S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol and a borane source.
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e Diels-Alder Reaction: Butadiene is reacted with an acrylate derivative (e.g., 2,2,2-
trifluoroethyl acrylate) in the presence of the CBS catalyst at low temperature (e.g., -78 °C) in
a solvent like dichloromethane. The reaction proceeds with high enantioselectivity to afford
the desired cyclohexene ester.

The Hayashi Synthesis: A "Time Economical" One-Pot
Approach

The synthesis developed by Yujiro Hayashi and his group is a remarkable example of reaction
efficiency, achieving a high overall yield in a "time economical" one-pot procedure.[2] This route
avoids hazardous reagents and lengthy purification steps.

Experimental Workflow:

One-Pot Sequence:

- Asymmetric Michael Addition
Alkoxyaldehyde & Nitroalkene - Epimerization Oseltamivir
- Domino Reaction

- Reduction

Click to download full resolution via product page
Caption: The Hayashi one-pot synthesis of Oseltamivir.
Experimental Protocol: The One-Pot Sequence

The entire synthesis is performed in a single reaction vessel through a sequence of carefully
controlled reaction steps.

o Asymmetric Michael Addition: The synthesis commences with an asymmetric Michael
reaction between an alkoxyaldehyde and a nitroalkene, catalyzed by a diphenylprolinol silyl
ether organocatalyst. This establishes the initial stereocenters with high enantioselectivity.

o Epimerization and Domino Reaction: Subsequent addition of reagents in the same pot leads
to an epimerization and a domino reaction sequence (a retro-Michael/Michael reaction) to
construct the cyclohexene ring with the desired stereochemistry.
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e Reduction: The final step in the one-pot sequence is the reduction of the nitro group to an
amine, which is then acetylated in a separate step to yield Oseltamivir. The entire one-pot
sequence is reported to be completed in a very short time frame.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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